2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the sulfonylated piperidine with a nicotinonitrile derivative, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under catalytic hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The thiophene sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may facilitate binding to receptor sites, while the nicotinonitrile moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer specific electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c16-11-12-3-1-7-17-15(12)21-13-5-8-18(9-6-13)23(19,20)14-4-2-10-22-14/h1-4,7,10,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKIHMLMRCQMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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